2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrimidopurinone ring and a dimethoxyphenyl group. These types of structures are often found in bioactive compounds, including pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidopurinone ring and the dimethoxyphenyl group. These groups could potentially undergo reactions such as additions, eliminations, and substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by factors such as its molecular structure and the types of functional groups present .Scientific Research Applications
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural elucidation of compounds related to the one , showcasing their relevance in developing new chemical entities. For instance, research on heterocyclic derivatives of guanidine emphasized the formation and X-ray structure determination of related compounds, contributing to a deeper understanding of their chemical properties and potential for further modification (Banfield, Fallon, & Gatehouse, 1987). Similarly, the reaction mechanism studies of dimethoxymethyl compounds with acetamidine highlighted novel pathways and intermediates, enhancing our knowledge of chemical synthesis processes (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).
Biological Activity and Applications
The synthesis and evaluation of new heterocycles incorporating moieties related to the query compound have been reported to exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). Another study on the radiosynthesis of a selective radioligand for imaging the translocator protein with PET indicates the compound's potential in diagnostic imaging and neurological research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5/c1-11-8-24(13-6-5-12(30-3)7-14(13)31-4)19-22-17-16(25(19)9-11)18(28)26(10-15(21)27)20(29)23(17)2/h5-7,11H,8-10H2,1-4H3,(H2,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSSPZLIZJVIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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